(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound It is characterized by the presence of chloro, methoxy, and phenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 2,4-dichlorobenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Amidation: The intermediate product is then subjected to amidation using a suitable amine, resulting in the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound is used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Lacks the additional chloro groups on the phenyl ring.
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorophenyl)prop-2-enamide: Has a different substitution pattern on the phenyl ring.
Uniqueness
Chemical Structure:
Reactivity: The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry.
Properties
Molecular Formula |
C16H12Cl3NO2 |
---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H12Cl3NO2/c1-22-15-6-5-12(18)9-14(15)20-16(21)7-3-10-2-4-11(17)8-13(10)19/h2-9H,1H3,(H,20,21)/b7-3+ |
InChI Key |
FMPLLJBQVTYARG-XVNBXDOJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.